molecular formula C12H17N3 B15219212 (S)-5,7-Dihydrospiro[cyclopenta[b]pyridine-6,4'-piperidin]-5-amine

(S)-5,7-Dihydrospiro[cyclopenta[b]pyridine-6,4'-piperidin]-5-amine

Cat. No.: B15219212
M. Wt: 203.28 g/mol
InChI Key: MVPQSTUMOPVEEK-LLVKDONJSA-N
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Description

(S)-5,7-Dihydrospiro[cyclopenta[b]pyridine-6,4’-piperidin]-5-amine is a complex heterocyclic compound that features a spiro linkage between a cyclopenta[b]pyridine and a piperidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5,7-Dihydrospiro[cyclopenta[b]pyridine-6,4’-piperidin]-5-amine typically involves multicomponent reactions. One common method includes the condensation of malononitrile, hydrogen sulfide, aldehydes, and 1-(cyclopent-1-en-1-yl)pyrrolidine . The reaction conditions often require the use of alkylating agents and specific catalysts to facilitate the formation of the desired spiro compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis methods with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

(S)-5,7-Dihydrospiro[cyclopenta[b]pyridine-6,4’-piperidin]-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into more saturated analogs.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution reactions can produce a wide range of functionalized derivatives.

Scientific Research Applications

(S)-5,7-Dihydrospiro[cyclopenta[b]pyridine-6,4’-piperidin]-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-5,7-Dihydrospiro[cyclopenta[b]pyridine-6,4’-piperidin]-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-5,7-Dihydrospiro[cyclopenta[b]pyridine-6,4’-piperidin]-5-amine is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C12H17N3

Molecular Weight

203.28 g/mol

IUPAC Name

(5S)-spiro[5,7-dihydrocyclopenta[b]pyridine-6,4'-piperidine]-5-amine

InChI

InChI=1S/C12H17N3/c13-11-9-2-1-5-15-10(9)8-12(11)3-6-14-7-4-12/h1-2,5,11,14H,3-4,6-8,13H2/t11-/m1/s1

InChI Key

MVPQSTUMOPVEEK-LLVKDONJSA-N

Isomeric SMILES

C1CNCCC12CC3=C([C@H]2N)C=CC=N3

Canonical SMILES

C1CNCCC12CC3=C(C2N)C=CC=N3

Origin of Product

United States

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